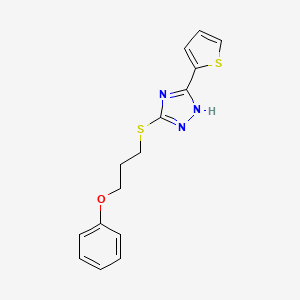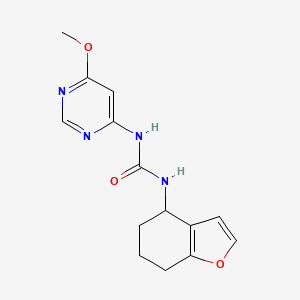![molecular formula C11H13FN2O B7637166 4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
4-[(2-Fluorophenyl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Fluorophenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-[(2-Fluorophenyl)methyl]piperazin-2-one is not fully understood. However, it has been suggested that it acts as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and synaptic plasticity. Additionally, it has been shown to decrease the expression of inflammatory cytokines, suggesting a potential anti-inflammatory effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(2-Fluorophenyl)methyl]piperazin-2-one is its ability to modulate multiple neurotransmitter systems, making it a potential candidate for the treatment of various psychiatric and neurological disorders. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 4-[(2-Fluorophenyl)methyl]piperazin-2-one. One direction is to investigate its potential as a treatment for drug addiction, particularly in the context of opioid addiction. Another direction is to explore its potential as a treatment for Alzheimer's disease, given its ability to increase BDNF expression. Additionally, more research is needed to determine its safety and efficacy in humans and to further elucidate its mechanism of action.
Synthesis Methods
The synthesis of 4-[(2-Fluorophenyl)methyl]piperazin-2-one involves the reaction between 2-fluorobenzylamine and cyclohexanone in the presence of sodium borohydride as a reducing agent. The reaction is carried out under reflux conditions in ethanol, and the product is obtained after purification using column chromatography.
Scientific Research Applications
4-[(2-Fluorophenyl)methyl]piperazin-2-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in various animal models. Additionally, it has been investigated as a potential treatment for drug addiction, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQWFKGGZGYCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)

![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)

![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![4-[(2-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637178.png)
![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)

![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)